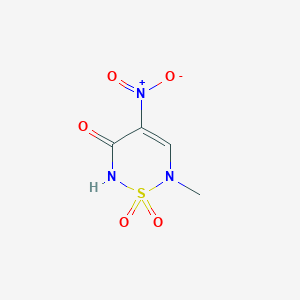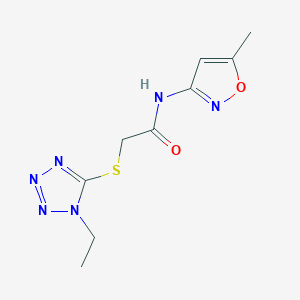
2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide is a synthetic organic compound that features a tetrazole ring, a sulfanyl group, and an isoxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Sulfanyl Group: The tetrazole can be further reacted with an alkyl halide to introduce the sulfanyl group.
Formation of the Isoxazole Ring: This can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling Reactions: The final step involves coupling the tetrazole-sulfanyl intermediate with the isoxazole derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, sodium azide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated tetrazoles.
Scientific Research Applications
Chemistry
Catalysis: Compounds with tetrazole rings are often used as ligands in coordination chemistry.
Material Science: Isoxazole derivatives are used in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Tetrazole-containing compounds can act as enzyme inhibitors.
Antimicrobial Activity: Isoxazole derivatives have shown potential as antimicrobial agents.
Medicine
Drug Development: The unique structure of this compound makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Agriculture: Isoxazole derivatives are used in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide: Similar structure but with a methyl group instead of an ethyl group.
2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-chloro-isoxazol-3-yl)-acetamide: Similar structure but with a chloro group instead of a methyl group.
Uniqueness
The presence of both the tetrazole and isoxazole rings in 2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide provides a unique combination of chemical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12N6O2S |
|---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
2-(1-ethyltetrazol-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C9H12N6O2S/c1-3-15-9(11-13-14-15)18-5-8(16)10-7-4-6(2)17-12-7/h4H,3,5H2,1-2H3,(H,10,12,16) |
InChI Key |
LBBJXWHEGQNGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=N1)SCC(=O)NC2=NOC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


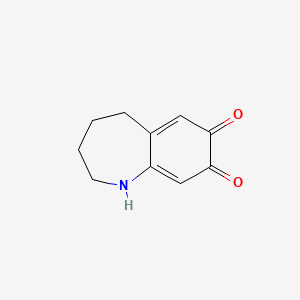
![Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate](/img/structure/B12594032.png)
![3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol](/img/structure/B12594044.png)
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)
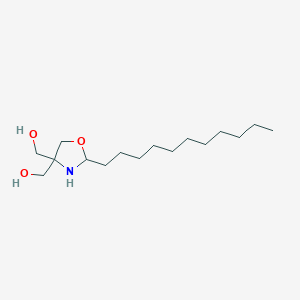
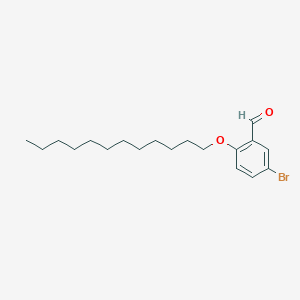
![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)
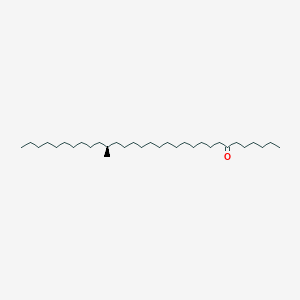
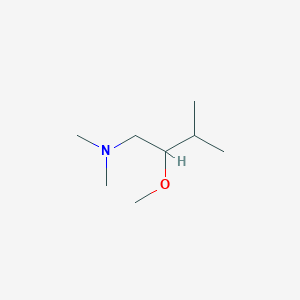
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)
![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)
